REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][C:7]=1[CH2:8]Cl.[NH:12]=[C:13]1[CH2:17][CH2:16][CH2:15][NH:14]1.[O-]CC.[Na+]>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][C:7]=1[CH2:8][N:14]1[CH2:15][CH2:16][CH2:17][C:13]1=[NH:12] |f:2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NC(NC1CCl)=O)=O
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
N=C1NCCC1
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
A crystallized matter was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
an insoluble matter was collected by filtration
|
Type
|
DISSOLUTION
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Details
|
dissolved in 60 ml of 1 N hydrochloric acid
|
Type
|
ADDITION
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Details
|
Activated carbon was added to the resultant solution
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Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue so obtained
|
Type
|
WASH
|
Details
|
was washed with ethanol
|
Type
|
FILTRATION
|
Details
|
collected with filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C(NC(NC1CN1C(CCC1)=N)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |